K8 vs. K18 Disease‑Associated Mutation Frequency in End‑Stage Liver Disease
In a comprehensive screen of all exonic regions of KRT8 and KRT18 in 467 end‑stage liver disease explants and 349 blood‑bank controls, the overall frequency of amino‑acid‑altering keratin 8 variants was substantially higher than that of keratin 18 variants [1]. K8 variants were detected in 12.4% of liver disease explants versus 3.7% of controls (P < 0.0001), while K18 variants did not independently approach this magnitude of enrichment [1]. In a separate cohort of 344 acute liver failure (ALF) patients, K8 variants were found in 42 patients compared with only 3 patients harboring K18 variants (P < 0.001), representing a 14‑fold excess of K8 over K18 missense alterations in ALF [2].
| Evidence Dimension | Frequency of amino‑acid‑altering germline variants in liver disease patients vs. controls |
|---|---|
| Target Compound Data | K8 variants: 12.4% in 467 liver disease explants (end‑stage); 42/344 ALF patients (12.2%) |
| Comparator Or Baseline | K18 variants: 3.7% in controls (P < 0.0001); 3/344 ALF patients (0.9%) |
| Quantified Difference | K8 variant frequency 3.3‑fold higher than controls; K8 variants 14‑fold more common than K18 variants in ALF (P < 0.001) |
| Conditions | Genomic DNA sequencing of all KRT8/KRT18 exons; 467 liver explants, 349 controls [1]; 344 ALF patients, 972 controls [2] |
Why This Matters
The dominant contribution of K8 mutations over K18 mutations in liver disease susceptibility makes K8 the primary genetic screening target and a compelling candidate for mechanistic studies.
- [1] Ku NO, Lim JK, Krams SM, Esquivel CO, Keeffe EB, Wright TL, Parry DAD, Omary MB. Keratins as susceptibility genes for end-stage liver disease. Gastroenterology. 2005;129(3):885-893. doi:10.1053/j.gastro.2005.06.065 View Source
- [2] Strnad P, Lunova M, Stradalova K, et al. Keratin variants predispose to acute liver failure and adverse outcome: race and ethnic associations. Gastroenterology. 2010;139(3):828-835.e3. doi:10.1053/j.gastro.2010.06.007 View Source
